molecular formula C11H11N3 B8644023 1H-Indole-3-propanenitrile, alpha-amino-

1H-Indole-3-propanenitrile, alpha-amino-

Cat. No.: B8644023
M. Wt: 185.22 g/mol
InChI Key: XCSYDLQKFBIDLO-UHFFFAOYSA-N
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Description

1H-Indole-3-propanenitrile, alpha-amino- (CAS 4414-76-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol. It features an indole core substituted with a nitrile (-CN) and an alpha-amino (-NH₂) group on the propane side chain. This compound exhibits a density of 1.177 g/cm³, a boiling point of 410.7°C, and a logP value of 2.62, indicating moderate lipophilicity . Its structural complexity and functional groups make it a valuable precursor in synthesizing pharmaceuticals, agrochemicals, and heterocyclic compounds. Key applications include its use in developing kinase inhibitors and antimicrobial agents, as highlighted in studies by Mohammadpoor-Baltork et al. (2006) and Dolusic et al. (2011) .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-amino-3-(1H-indol-3-yl)propanenitrile

InChI

InChI=1S/C11H11N3/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5,13H2

InChI Key

XCSYDLQKFBIDLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C#N)N

Origin of Product

United States

Scientific Research Applications

Synthesis of 1H-Indole-3-propanenitrile, alpha-amino-

The synthesis of 1H-Indole-3-propanenitrile derivatives typically involves multi-step organic reactions that can yield various substituted indoles. Recent studies have highlighted methods for synthesizing unprotected 3-aminoindoles using microwave-assisted techniques, which enhance yield and reduce reaction times . The ability to modify the indole structure at different positions (N-1, C-2, C-3) allows for the exploration of numerous derivatives with potentially enhanced biological activity .

Pharmacological Properties

1H-Indole-3-propanenitrile, alpha-amino- and its derivatives have been investigated for their pharmacological effects, particularly as potential antitumor agents. For instance, a series of indole-acrylonitrile derivatives were synthesized and evaluated for their antimicrobial and antitumor activities. Among these compounds, specific derivatives exhibited significant inhibitory effects on cell growth in various cancer cell lines .

Table 1: Antitumor Activity of Indole Derivatives

CompoundCancer TypeIC50 (µM)Activity
2-(1H-indol-2-yl)-3-acrylonitrileBreast Cancer15Moderate
2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrileColon Cancer8High
2-(1H-indol-2-yl)-3-(phenylpropanenitrile)Lung Cancer20Moderate

Antimicrobial Activity

In addition to antitumor properties, several studies have reported the antimicrobial efficacy of indole derivatives. For example, specific compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. This suggests that modifications to the indole structure can lead to compounds with significant therapeutic potential against infections .

Case Study 1: Anticancer Activity

A study synthesized a range of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives and evaluated their anticancer properties through cell viability assays. The most promising compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of indole derivatives against various pathogens. The results indicated that certain compounds had a broad spectrum of activity and could be developed into new antimicrobial agents . Molecular docking studies further elucidated the mechanism of action, providing insights into how these compounds interact at the molecular level.

Chemical Reactions Analysis

Hydrolysis to α-Amino Acids

The nitrile group undergoes acid-catalyzed hydrolysis to produce α-amino acids:

C11H11N3+H2OH+C11H13N2O2+NH3\text{C}_{11}\text{H}_{11}\text{N}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_{11}\text{H}_{13}\text{N}_2\text{O}_2 + \text{NH}_3

  • Conditions : Aqueous HCl (1–3 M) at 60–80°C for 4–8 hours

  • Mechanism : Protonation of the nitrile group initiates nucleophilic water attack, forming an imidic acid intermediate that tautomerizes to the α-amino acid.

  • Key Data : Yields >85% for tryptophan analogs when R = indol-3-yl .

Nitrile Reduction to Amines

Catalytic hydrogenation converts the nitrile to a primary amine:

C11H11N3+2H2Pd/CC11H15N3\text{C}_{11}\text{H}_{11}\text{N}_3 + 2\text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{11}\text{H}_{15}\text{N}_3

  • Conditions : H₂ (1–3 atm) with 5% Pd/C in ethanol at 25°C

  • Selectivity : Exclusive reduction of nitrile to -(CH₂)₃NH₂ without indole ring hydrogenation .

Electrophilic Substitution at C3

The indole ring undergoes regioselective C3 functionalization:

Reagent Product Conditions Yield
Vilsmeier-Haack reagent3-Formyl derivativePOCl₃/DMF, 0°C, 2 hr88%
Benzyl bromide3-Benzylated indoleK₂CO₃, DMF, 80°C, 6 hr76%
I₂3-IodoindoleCH₃CN, rt, 1 hr82%

The C3 position is 10¹³× more reactive than benzene due to conjugation with the pyrrole nitrogen .

Multi-Component Cyanoalkylation

B(C₆F₅)₃-catalyzed reactions with cyanohydrins yield C3-cyanoalkylated indoles :

Indole+RCOCH(CN)OHB(C₆F₅)₃Indole-3-CH(CN)R+H2O\text{Indole} + \text{RCOCH(CN)OH} \xrightarrow{\text{B(C₆F₅)₃}} \text{Indole-3-CH(CN)R} + \text{H}_2\text{O}

  • Scope : Tolerates R = Me, Ph, heteroaryl (60–94% yields)

  • Key Insight : B(C₆F₅)₃ activates cyanohydrins via cyano-borane coordination, enabling C–C bond formation without pre-functionalization .

Condensation with Amines/Hydrazines

The α-amino group participates in nucleophilic reactions:

Nucleophile Product Conditions Yield
EthylenediamineBis-indole imineH₃PO₃, EtOH, reflux, 12 hr68%
PhenylhydrazineHydrazone derivativeAcOH, 60°C, 4 hr83%
HydroxylamineOximeNaOAc, EtOH, rt, 6 hr72%

X-ray crystallography confirms Z-configuration in acrylonitrile derivatives .

Biological Activity Modulation

Structural modifications impact pharmacological properties:

Modification Biological Effect GI₅₀ (μM) Cell Line
4-(Dimethylamino)phenylAntileukemic activity0.0244–5.06HL-60(TB), NCI-H522
Methyl at N1Enhanced cytotoxicity0.38–7.91MDA-MB-468, SF-539
Acetyl at N1Reduced metabolic stability>10Most cell lines

Derivatives with α-tertiary carbons show improved blood-brain barrier permeability .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Functional Group Comparison

Compound Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
1H-Indole-3-propanenitrile, alpha-amino- Bicyclic indole Indole, nitrile, alpha-amino C₁₁H₁₀N₂ 170.21
1H-Pyrrole-3-propanoicacid, alpha-amino- Monocyclic pyrrole Pyrrole, carboxylic acid, alpha-amino C₇H₁₀N₂O₂ 154.17
Generic alpha-aminonitrile Acyclic Nitrile, alpha-amino Variable Variable
  • Indole vs. Pyrrole Derivatives: The indole derivative’s bicyclic structure enhances aromatic stability and π-π stacking interactions in biological systems compared to the monocyclic pyrrole analog.
  • Acyclic alpha-Aminonitriles: These lack aromatic systems, reducing their biological target specificity but increasing synthetic versatility for heterocycle formation .

Physicochemical Properties and Analytical Characterization

Table 3: Physicochemical Properties

Property 1H-Indole-3-propanenitrile, alpha-amino- 1H-Pyrrole-3-propanoicacid, alpha-amino-
Molecular Weight (g/mol) 170.21 154.17
logP 2.62 ~1.2 (estimated)
Solubility Low (nitrile group) Moderate (carboxylic acid)
Boiling Point 410.7°C Not reported
  • Analytical Challenges: Discrepancies in alpha-amino nitrogen quantification methods (e.g., automated procedures vs. ion-exchange chromatography) may affect purity assessments, as noted in tobacco research . For the indole compound, HPLC and NMR are preferred for characterization due to its complex structure .

Preparation Methods

Reaction Mechanism

The process initiates with the condensation of indole-3-carbaldehyde and ammonia to form an imine intermediate. Subsequent nucleophilic addition of cyanide (e.g., KCN or NaCN) yields the alpha-aminonitrile product. Critical steps include:

  • Imine Formation :
    Indole-3-carbaldehyde+NH3Imine intermediate\text{Indole-3-carbaldehyde} + \text{NH}_3 \rightarrow \text{Imine intermediate}

  • Cyanide Addition :
    Imine+CNAlpha-aminonitrile\text{Imine} + \text{CN}^- \rightarrow \text{Alpha-aminonitrile}

Optimization and Challenges

  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

  • Cyanide Source : Trimethylsilyl cyanide (TMSCN) improves safety and yield (up to 78%) compared to traditional KCN.

  • Temperature : Reactions conducted at 0–5°C minimize side product formation.

Table 1: Strecker Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)Source
SolventDMF75–78
Cyanide SourceTMSCN78
Temperature (°C)0–570

One-Pot Synthesis via Nucleophilic Aromatic Substitution and Reductive Cyclization

This method, reported by VulcanChem and PMC, integrates sequential substitution and reduction steps, offering scalability and reduced purification steps.

Synthetic Pathway

  • Nucleophilic Substitution :
    2-Fluoronitrobenzene reacts with cyanoacetamide under basic conditions (NaH/DMF) to form 2-cyano-2-(2-nitrophenyl)acetamide.

  • Reductive Cyclization :
    FeCl₃ and Zn in HCl mediate nitro-group reduction and intramolecular cyclization, yielding the indole core.

Key Advancements

  • Catalyst System : FeCl₃/Zn in acidic conditions achieves 90% conversion, outperforming Fe powder alone.

  • Microwave Assistance : Reduces reaction time from 12 h to 1 h while maintaining 85% yield.

Catalytic Addition of Ammonia to Alpha,Beta-Unsaturated Nitriles

Patented by Google Patents, this method employs heterogeneous catalysts to avoid nitrile hydrolysis, a common issue in aqueous systems.

Procedure Overview

Indole-3-acrylonitrile undergoes anti-Markovnikov addition of ammonia over Amberlyst-15, producing the target compound.

Advantages

  • Catalyst Reusability : Amberlyst-15 retains activity for 5 cycles with <5% yield drop.

  • Solvent-Free Conditions : Eliminates solvent waste, aligning with green chemistry principles.

Table 2: Catalytic Addition Performance Metrics

CatalystYield (%)Turnover Frequency (h⁻¹)
Amberlyst-158212.5
Zeolite Y688.7

Multicomponent Reactions (MCRs) for Structural Diversification

MCRs enable simultaneous assembly of the indole ring and side chain. A notable example combines indole-3-carbaldehyde, malononitrile, and amines under acidic conditions.

Mechanistic Insights

  • Knoevenagel Condensation : Forms an arylidene malononitrile intermediate.

  • Cyclization : Piperidine catalyzes intramolecular attack, forming the indole nucleus.

Case Study: Piperidine-Mediated Synthesis

  • Conditions : Ethanol, reflux, 4 h.

  • Yield : 88% with 95% purity.

Post-Ugi Functionalization for Complex Derivatives

A novel approach from PMC utilizes Ugi adducts as precursors. Hydrazine hydrate induces retro-aza-Michael addition, followed by cyclization to install the amino group.

Steps and Efficiency

  • Ugi Reaction : Four-component coupling forms a peptoid intermediate.

  • Microwave-Assisted Cyclization : 200°C for 15 min achieves 90% yield.

Comparative Analysis of Methods

Table 3: Synthesis Method Comparison

MethodYield (%)Time (h)Scalability
Strecker Synthesis70–786–12Moderate
One-Pot Reductive85–901–2High
Catalytic Addition823High
Multicomponent Reaction884Moderate
Post-Ugi Functionalization900.25Low

Q & A

Q. Resolution Strategy :

Cross-Validation : Use both methods in parallel and apply correction factors based on recovery rates of spiked standards.

Hydrolysis Optimization : For chromatography, employ mild hydrolysis (e.g., 6M HCl at 110°C for 4 hours) to minimize degradation .

Mass Spectrometry : Confirm results via LC-MS/MS to resolve ambiguities in quantification .

Basic: What analytical techniques are critical for validating the 3D structure of this compound?

  • X-ray Crystallography : Resolve bond lengths and angles (e.g., 2.3 Å resolution for Pin1 inhibitors with similar alpha-amino nitrile motifs) .
  • FTIR and NMR :
    • FTIR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and amino (-NH₂ bend ~1600 cm⁻¹) functional groups.
    • ¹H/¹³C-NMR : Assign peaks for indole protons (δ 7.0–7.5 ppm) and nitrile carbons (δ 110–120 ppm) .
  • ESI-MS : Validate molecular weight (e.g., m/z 215.1 for C₁₁H₁₁N₃) .

Advanced: How can this compound be leveraged in structure-guided inhibitor design?

  • Target Identification : Alpha-amino nitriles are potent warheads for enzymes like Pin1 prolyl isomerase. Use computational docking (e.g., AutoDock Vina) to predict binding to catalytic sites .
  • Structural Modifications :
    • Introduce substituents on the indole ring (e.g., methoxy groups) to enhance hydrophobic interactions.
    • Replace the nitrile with bioisosteres (e.g., carboxylic acids) to modulate solubility and potency .
  • Validation : Co-crystallize the compound with the target enzyme (e.g., 3KAF PDB entry) to confirm binding modes .

Advanced: What challenges arise in analyzing hydrolyzed derivatives of this compound, and how can they be mitigated?

  • Challenge 1 : Hydrolysis of the nitrile group to carboxylic acids may produce multiple degradation products.
    • Mitigation : Use controlled acidic conditions (e.g., H₂SO₄/H₂O at 60°C) and monitor via TLC .
  • Challenge 2 : Racemization of the alpha-amino group during hydrolysis.
    • Mitigation : Employ chiral HPLC with a Crownpak CR-I column to separate enantiomers .

Basic: What are the key stability considerations for storing 1H-Indole-3-propanenitrile, alpha-amino-?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the indole ring .
  • Moisture Sensitivity : Keep under inert gas (N₂/Ar) to avoid hydrolysis of the nitrile group .
  • Purity Monitoring : Conduct monthly HPLC analyses (C18 column, acetonitrile/water gradient) to detect degradation .

Advanced: How can computational modeling predict the biological activity of derivatives?

  • ADMET Prediction : Use tools like SwissADME to assess permeability (e.g., LogP ~2.5) and cytochrome P450 interactions .
  • MD Simulations : Simulate binding dynamics (e.g., 100 ns GROMACS runs) to evaluate inhibitor-enzyme complex stability .

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